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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

Preamble: A Molecule of Interest in Drug Discovery In the landscape of modern drug development, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic programs are bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Molecule of Interest in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic programs are built. This guide provides a comprehensive technical overview of the physical and chemical properties of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one, a phenolic ketone with significant potential in medicinal chemistry. The presence of a sterically hindered phenol moiety suggests inherent antioxidant capabilities, a feature of considerable interest in the mitigation of oxidative stress-related pathologies.[1][2][3] The lipophilic tert-butyl group and the butanoyl chain are expected to significantly influence its pharmacokinetic profile, including membrane permeability and metabolic stability. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this molecule's characteristics, from its fundamental structure to its anticipated behavior in biological systems.

Molecular Identity and Structure

Nomenclature and Identification
  • Systematic IUPAC Name: 1-[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]-1-butanone[4]

  • CAS Registry Number: 1274009-70-9[4]

  • Molecular Formula: C₁₅H₂₂O₂[4]

  • Molecular Weight: 234.33 g/mol [4]

Structural Elucidation

The molecular architecture of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one features a substituted benzene ring at its core. Key structural attributes include:

  • A hydroxyl group (-OH) ortho to the butanoyl substituent, which is critical for its phenolic character and potential for intramolecular hydrogen bonding.

  • A tert-butyl group also ortho to the hydroxyl group, creating significant steric hindrance. This structural feature is a hallmark of many synthetic antioxidants, as it enhances the stability of the corresponding phenoxy radical.[5]

  • A methyl group para to the hydroxyl group.

  • A butan-1-one substituent, which introduces a ketone functionality and a short alkyl chain, influencing the molecule's polarity and lipophilicity.

Caption: 2D structure of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one.

Synthesis Pathway: The Fries Rearrangement

The synthesis of hydroxyaryl ketones such as 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is commonly achieved through the Fries rearrangement .[6][7][8] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[9][10]

G start 3-tert-butyl-5-methylphenol ester Butanoyl ester intermediate start->ester Butanoyl chloride, Base product 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one ester->product Lewis Acid (e.g., AlCl3) Fries Rearrangement

Caption: Synthetic overview via Fries rearrangement.

Step-by-Step Synthesis Protocol
  • Esterification: 3-tert-butyl-5-methylphenol is first esterified with butanoyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to form the corresponding phenyl butanoate ester.[11] The reaction is typically carried out in an inert solvent like dichloromethane at reduced temperatures to control the exothermic reaction.

  • Fries Rearrangement: The purified phenolic ester is then subjected to the Fries rearrangement.[6][7][8] Anhydrous aluminum chloride is a common Lewis acid catalyst for this step. The reaction temperature is a critical parameter that influences the regioselectivity of the acyl group migration. Lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer. Given the substitution pattern of the starting phenol, the butanoyl group is expected to migrate to the ortho position relative to the hydroxyl group.

  • Work-up and Purification: The reaction mixture is quenched with acid and extracted with an organic solvent. The crude product is then purified using column chromatography to isolate the desired 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one.

Physicochemical Properties

Physical State and Appearance

Based on structurally similar phenolic compounds, 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is predicted to be a white to off-white crystalline solid at room temperature.[12]

Predicted Physical Properties
PropertyPredicted Value/RangeMethod of Estimation/Rationale
Melting Point (°C) 183-190Based on data for structurally related tris(hydroxyphenyl)butanes.[13][14][15]
Boiling Point (°C) ~237Estimated from similar phenyl ketones, though likely to decompose at higher temperatures.[16]
Solubility Low in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., acetone, ethyl acetate).The presence of the large hydrophobic tert-butyl group and the phenyl ring, along with the butanoyl chain, significantly reduces aqueous solubility. The polar hydroxyl and ketone groups confer solubility in organic solvents.
Key Physicochemical Parameters for Drug Development

The octanol-water partition coefficient (LogP) is a critical determinant of a drug's pharmacokinetic properties. A higher LogP value generally correlates with increased lipid membrane permeability but can also lead to lower aqueous solubility and increased metabolic clearance. For 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one, the LogP is expected to be in the range of 3.5 to 4.5, indicating a high degree of lipophilicity. This is primarily due to the presence of the tert-butyl group and the overall hydrocarbon character of the molecule.

The acidity of the phenolic hydroxyl group is a key factor influencing the molecule's ionization state at physiological pH. The pKa of the phenolic proton is anticipated to be in the range of 9-11. The electron-donating alkyl substituents (tert-butyl and methyl) are expected to slightly increase the pKa compared to unsubstituted phenol (pKa ≈ 10). The ortho-butanoyl group, being electron-withdrawing, would typically lower the pKa; however, intramolecular hydrogen bonding between the phenolic hydroxyl and the carbonyl oxygen will likely increase the pKa by stabilizing the neutral form.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the alkyl chains of the butanoyl and tert-butyl groups, and the phenolic hydroxyl proton. The aromatic protons will likely appear as doublets or singlets in the range of δ 6.5-7.5 ppm. The tert-butyl protons will present as a sharp singlet around δ 1.3-1.5 ppm, integrating to nine protons. The butanoyl group will show a triplet for the terminal methyl group, and two multiplets for the methylene groups. The chemical shift of the phenolic proton can vary and may be broad, typically appearing downfield.[17][18][19]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 15 carbon atoms. The carbonyl carbon of the butan-1-one will be the most downfield signal, typically in the range of δ 195-205 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The quaternary carbon and the methyl carbons of the tert-butyl group will appear around δ 35 and 30 ppm, respectively. The carbons of the butanoyl chain will have characteristic shifts in the upfield region.[20][21][22]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational frequencies include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group.

  • A strong C=O stretching absorption around 1650-1680 cm⁻¹ for the ketone.

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule in the 2850-3100 cm⁻¹ range.

  • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.[23]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 234. Common fragmentation patterns would involve cleavage of the butanoyl chain and the tert-butyl group.[24][25]

Chemical Reactivity and Stability

Antioxidant Activity

As a hindered phenol, 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is predicted to exhibit significant antioxidant properties.[26][27][28][29] The mechanism of action involves the donation of the hydrogen atom from the phenolic hydroxyl group to free radicals, thereby terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the ortho-tert-butyl group, which prevents it from participating in further undesirable reactions.[5][30]

G molecule 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one stabilized_radical Stabilized Phenoxy Radical molecule->stabilized_radical H• donation radical Free Radical (R•) neutralized_radical Neutralized Species (RH) radical->neutralized_radical H• acceptance

Caption: Antioxidant mechanism of a hindered phenol.

Stability

The compound is expected to be relatively stable under normal storage conditions. However, as a phenol, it may be susceptible to oxidation over time, especially when exposed to light and air, which could lead to coloration. The butanoyl group could potentially undergo reactions typical of ketones.

Experimental Protocols

Determination of LogP (Shake-Flask Method)
  • Prepare a stock solution of the compound in n-octanol.

  • Add a known volume of the n-octanol stock solution to a known volume of water in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Determination of pKa (Potentiometric Titration)
  • Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • Calibrate a pH meter with standard buffer solutions.

  • Immerse the pH electrode in the sample solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.

Conclusion

1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is a molecule with a compelling structural profile for applications in drug discovery, particularly in areas where antioxidant activity is desired. Its significant lipophilicity and the presence of a moderately acidic phenolic proton are key parameters that will govern its biological activity and ADME properties. While specific experimental data for this compound is not widely available in the public domain, this guide provides a robust framework for its characterization based on established chemical principles and data from analogous structures. The outlined synthetic route and analytical methodologies offer a clear path for its preparation and detailed investigation. Further empirical studies are warranted to fully elucidate its pharmacological potential.

References

  • Fries, K. T. The Fries Rearrangement. Wikipedia.
  • BYJU'S.
  • PharmD Guru. 37. FRIES REARRANGEMENT.
  • Sigma-Aldrich. Fries Rearrangement.
  • Organic Reactions. The Fries Reaction.
  • Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.
  • ACS Publications. (1978, June 1). Antioxidative Properties of Phenyl-Substituted Phenols. Advances in Chemistry.
  • Amfine. Hindered Phenols | Antioxidants for Plastics.
  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant.
  • Macmillan Group - Princeton University.
  • MDPI. (2020, July 24). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • КиберЛенинка. DEPENDENCE OF THE ANTIOXIDANT PROPERTIES OF SOME SPATIALLY SUBSTITUTED PHENOLS ON THE CALCULATED PARAMETERS OF THE STRUCTURE OF ANTIOXIDANT MOLECULES.
  • ACS Publications. Reactions of Hindered Phenols. I. Reactions of 4,4'-Dihydroxy-3,5,3',5'-tetra-tert-butyl Diphenylmethane. The Journal of Organic Chemistry.
  • PMC. (2023, March 14).
  • Oxford Academic. (2007, December 15). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology.
  • PMC. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
  • Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones.
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
  • ChemBK. 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one.
  • Supporting Information. Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines.
  • THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL.
  • CHEMICAL POINT. 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)b.
  • PubChem. 3-tert-butyl-2H-furan-5-one.
  • ChemicalBook. 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane.
  • Chemical Synthesis Database. (2025, May 20). 2-hydroxy-3-methyl-1-phenyl-1-butanone.
  • ChemWhat. 1,1,3-TRIS(2-METHYL-4-HYDROXY-5-TERT-BUTYLPHENYL)BUTANE CAS.
  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • ACS Publications. (2022, August 24). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega.
  • CymitQuimica. CAS 4892-31-3: 3-tert-Butyl-5-methylphenol.
  • UT Southwestern Medical Center.
  • The Royal Society of Chemistry. Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous.
  • PMC. 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone.
  • Benchchem.
  • Guidechem. 3-methyl-1-phenyl-2-butanone 2893-05-2.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting.
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  • ChemicalBook. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 13C NMR spectrum.
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Sources

Exploratory

A Predictive Guide to the Complete NMR Spectral Assignment of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

A Note on Data Unavailability: As of the generation of this guide, comprehensive, publicly available experimental NMR spectral data (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) for 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)but...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Data Unavailability: As of the generation of this guide, comprehensive, publicly available experimental NMR spectral data (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) for 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one could not be located. Consequently, this document serves as a predictive guide, leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy and data from structurally analogous compounds to forecast the complete spectral assignment. The insights and data presented herein are intended for researchers, scientists, and drug development professionals as a foundational tool for the characterization of this and similar molecules, pending experimental verification.

Introduction

1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is a substituted aromatic ketone. The intricate substitution pattern on the phenyl ring, featuring a bulky tert-butyl group ortho to a hydroxyl group and a methyl group para to the hydroxyl, creates a unique electronic and steric environment. This, in turn, gives rise to a distinctive NMR fingerprint. Understanding the precise assignment of each NMR signal is paramount for structural confirmation, purity assessment, and for studying its interactions in various chemical and biological systems. This guide provides a detailed, albeit predictive, walkthrough of the complete NMR spectral assignment for this molecule.

I. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal signals corresponding to the aromatic protons, the protons of the butyl chain, the methyl group, the tert-butyl group, and the phenolic hydroxyl group. The predicted chemical shifts (in ppm) are based on the analysis of substituent effects on the aromatic ring and typical values for aliphatic chains attached to a carbonyl group.

Table 1: Predicted ¹H NMR Data for 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~12.0s1H-OHThe phenolic proton is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
~7.4d1HH-6This aromatic proton is ortho to the carbonyl group, which is strongly deshielding. It is expected to be a doublet due to coupling with H-4.
~7.1d1HH-4This aromatic proton is meta to the carbonyl group and ortho to the methyl group. It will appear as a doublet due to coupling with H-6.
~3.0t2H-C(O)CH₂-The methylene group adjacent to the carbonyl is deshielded and will appear as a triplet due to coupling with the adjacent methylene group.
~2.3s3H-CH₃ (ring)The methyl group on the aromatic ring will appear as a singlet.
~1.7sextet2H-CH₂CH₃This methylene group will be split into a sextet by the adjacent methylene and methyl groups.
~1.4s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
~1.0t3H-CH₂CH₃The terminal methyl group of the butyl chain will appear as a triplet due to coupling with the adjacent methylene group.

II. Predicted ¹³C NMR and DEPT Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) allows for the differentiation of CH, CH₂, and CH₃ groups from quaternary carbons.

Table 2: Predicted ¹³C NMR and DEPT Data for 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

Predicted Chemical Shift (δ, ppm)DEPT-135Proposed AssignmentRationale
~205No SignalC=OThe carbonyl carbon is highly deshielded and will appear at a very low field.
~158No SignalC-2 (C-OH)The carbon bearing the hydroxyl group is deshielded by the oxygen atom.
~138No SignalC-3 (C-tBu)The carbon attached to the bulky tert-butyl group.
~132PositiveC-6Aromatic CH carbon.
~128PositiveC-4Aromatic CH carbon.
~125No SignalC-1 (C-C(O))The ipso-carbon attached to the butanoyl group.
~123No SignalC-5 (C-CH₃)The carbon bearing the methyl group.
~40Negative-C(O)CH₂-The methylene carbon adjacent to the carbonyl group.
~35No Signal-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~30Negative-CH₂CH₃The methylene carbon of the butyl chain.
~29Positive-C(CH₃)₃The methyl carbons of the tert-butyl group.
~21Positive-CH₃ (ring)The methyl carbon attached to the aromatic ring.
~14Positive-CH₂CH₃The terminal methyl carbon of the butyl chain.

III. Predicted 2D NMR Correlations

Two-dimensional NMR experiments are crucial for unambiguously assigning the structure by revealing through-bond and through-space correlations between nuclei.

A. COSY (Correlation Spectroscopy)

The COSY spectrum will show correlations between protons that are coupled to each other, typically through two or three bonds.

Expected Key COSY Correlations:

  • A strong correlation between the aromatic protons at ~7.4 ppm (H-6) and ~7.1 ppm (H-4).

  • A correlation between the methylene protons at ~3.0 ppm (-C(O)CH₂-) and the methylene protons at ~1.7 ppm (-CH₂CH₃).

  • A correlation between the methylene protons at ~1.7 ppm (-CH₂CH₃) and the terminal methyl protons at ~1.0 ppm (-CH₂CH₃).

Caption: Predicted COSY correlations for the aliphatic and aromatic protons.

B. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates directly bonded protons and carbons.

Expected Key HSQC Correlations:

  • The aromatic proton at ~7.4 ppm (H-6) will correlate with the carbon at ~132 ppm (C-6).

  • The aromatic proton at ~7.1 ppm (H-4) will correlate with the carbon at ~128 ppm (C-4).

  • The methylene protons at ~3.0 ppm will correlate with the carbon at ~40 ppm.

  • The methylene protons at ~1.7 ppm will correlate with the carbon at ~30 ppm.

  • The terminal methyl protons at ~1.0 ppm will correlate with the carbon at ~14 ppm.

  • The ring methyl protons at ~2.3 ppm will correlate with the carbon at ~21 ppm.

  • The tert-butyl protons at ~1.4 ppm will correlate with the carbons at ~29 ppm.

Caption: Predicted one-bond ¹H-¹³C HSQC correlations.

C. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure.

Expected Key HMBC Correlations:

  • The phenolic proton (~12.0 ppm) will show correlations to C-1, C-2, and C-3.

  • The aromatic proton H-6 (~7.4 ppm) will show correlations to the carbonyl carbon (C=O), C-2, C-4, and C-5.

  • The aromatic proton H-4 (~7.1 ppm) will show correlations to C-2, C-5, C-6, and the ring methyl carbon.

  • The methylene protons adjacent to the carbonyl (~3.0 ppm) will show correlations to the carbonyl carbon (C=O), C-1, and the adjacent methylene carbon in the butyl chain.

  • The tert-butyl protons (~1.4 ppm) will show correlations to the quaternary carbon of the tert-butyl group and to C-3 and C-4 of the aromatic ring.

  • The ring methyl protons (~2.3 ppm) will show correlations to C-4, C-5, and C-6.

Foundational

The Genesis of a Phenolic Ketone: A Technical Guide to the Discovery and Synthesis of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

This technical guide delves into the discovery and plausible early synthesis pathways of the phenolic ketone, 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one. While the specific discovery of this compound is not w...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide delves into the discovery and plausible early synthesis pathways of the phenolic ketone, 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one. While the specific discovery of this compound is not widely documented in seminal literature, its structural motifs suggest a genesis rooted in classic organic reactions developed for the synthesis of substituted phenolic compounds. These hydroxyaryl ketones are pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and various fine chemicals.[1][2]

This document will provide a comprehensive overview of the logical synthetic routes to this target molecule, grounded in established chemical principles. We will explore the strategic application of foundational reactions, offering detailed experimental protocols and a discussion of the underlying chemical logic. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of synthetic strategies for this class of compounds.

Part 1: Retrosynthetic Analysis and Plausible Synthetic Pathways

The structure of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one lends itself to two primary retrosynthetic disconnections, pointing towards well-established acylation methods: the Fries Rearrangement and Friedel-Crafts Acylation.

Diagram: Retrosynthetic Analysis

G Target 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one Fries Fries Rearrangement Target->Fries C-C bond formation FC Friedel-Crafts Acylation Target->FC C-C bond formation Ester 2-tert-butyl-4-methylphenyl butanoate Fries->Ester Precursor Phenol 2-tert-butyl-4-methylphenol FC->Phenol Starting Material Butanoyl Butanoyl chloride / Butanoic anhydride FC->Butanoyl Acylating Agent Ester->Phenol Starting Material Ester->Butanoyl Acylating Agent G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement Phenol 2-tert-butyl-4-methylphenol Ester 2-tert-butyl-4-methylphenyl butanoate Phenol->Ester ButanoylChloride Butanoyl chloride ButanoylChloride->Ester Pyridine Pyridine (base) Pyridine->Ester Ester2 2-tert-butyl-4-methylphenyl butanoate Product 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one Ester2->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product

Caption: Two-step synthesis via Fries Rearrangement.

Experimental Protocol: Fries Rearrangement

Step 1: Synthesis of 2-tert-butyl-4-methylphenyl butanoate

  • To a stirred solution of 2-tert-butyl-4-methylphenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon), add pyridine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add butanoyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Fries Rearrangement to 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

  • To a reaction vessel equipped with a stirrer and under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents).

  • Cool the vessel to 0 °C and slowly add 2-tert-butyl-4-methylphenyl butanoate (1 equivalent).

  • Slowly warm the reaction mixture to the desired temperature (typically between 60-120 °C) and stir for several hours. The optimal temperature should be determined empirically to favor the desired ortho-acylation. [3]4. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting crude product by column chromatography to isolate the desired ortho-isomer.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Pyridine in Esterification: Acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Anhydrous AlCl₃: The Lewis acid catalyst is highly sensitive to water. Its presence is crucial for the formation of the acylium ion intermediate. [3]* Temperature Control in Fries Rearrangement: Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product. Fine-tuning the temperature is key to maximizing the yield of the desired isomer.

Part 3: Synthesis via Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of 2-tert-butyl-4-methylphenol offers a more direct route to the target molecule. This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. [4]

Reaction Scheme: Friedel-Crafts Acylation

G cluster_0 Direct Acylation Phenol 2-tert-butyl-4-methylphenol Product 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one Phenol->Product ButanoylChloride Butanoyl chloride ButanoylChloride->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product

Caption: One-pot synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation
  • In a reaction vessel under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane. [2]2. Slowly add butanoyl chloride (1.2 equivalents) to the suspension while maintaining a low temperature (0-5 °C).

  • To this mixture, add a solution of 2-tert-butyl-4-methylphenol (1 equivalent) in the same solvent dropwise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, or gently heat if necessary, while monitoring its progress by TLC.

  • Upon completion, quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to isolate 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one.

Causality Behind Experimental Choices:

  • Excess AlCl₃: More than a catalytic amount is required because the Lewis acid complexes with both the starting phenol and the product ketone, as well as the acyl chloride.

  • Solvent Choice: Nitrobenzene is a common solvent for Friedel-Crafts reactions as it can dissolve AlCl₃, though it can be difficult to remove. Chlorinated solvents are also frequently used. [2]* Low-Temperature Addition: This helps to control the exothermic reaction and minimize the formation of byproducts.

  • Hydrolytic Workup: The acidic workup is necessary to decompose the aluminum chloride complexes and liberate the final product.

Part 4: Data Summary and Comparison of Pathways

ParameterFries RearrangementFriedel-Crafts Acylation
Number of Steps TwoOne
Key Reagents 2-tert-butyl-4-methylphenol, Butanoyl chloride, Pyridine, AlCl₃2-tert-butyl-4-methylphenol, Butanoyl chloride, AlCl₃
Potential Advantages Can offer better regioselectivity control with temperature.More direct, one-pot synthesis.
Potential Disadvantages Two-step process, potentially lower overall yield.Requires a larger excess of Lewis acid, can lead to complex mixtures.
Key Control Parameter Temperature for regioselectivityStoichiometry of Lewis acid

Conclusion

The synthesis of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one can be logically approached through two fundamental and robust synthetic strategies: the Fries Rearrangement and Friedel-Crafts Acylation. The choice between these pathways in a research or industrial setting would depend on factors such as the desired purity, yield, and the ease of separation of isomers. While the Friedel-Crafts acylation offers a more direct route, the Fries rearrangement may provide a greater degree of control over the final product distribution. Both methods are cornerstones of organic synthesis and provide reliable access to valuable hydroxyaryl ketones.

References

Sources

Exploratory

safety data sheet and handling guidelines for 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

An In-depth Technical Guide to the Safe Handling of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one This document provides a comprehensive technical guide on the safety and handling of 1-(3-(tert-butyl)-2-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

This document provides a comprehensive technical guide on the safety and handling of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one. As no specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1274009-70-9) exists, this guide has been constructed through an expert evaluation of its chemical structure—a substituted phenol—and by synthesizing data from structurally related molecules and established protocols for handling phenolic compounds. This guide is intended for researchers, scientists, and drug development professionals who may handle this or similar substances in a laboratory setting.

Compound Identification and Physicochemical Profile

1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is a complex organic molecule belonging to the class of tert-butyl phenolic compounds.[1] These compounds are often utilized for their antioxidant properties.[1] The core of its reactivity and toxicological profile is the hydroxyl group attached to the aromatic ring, characteristic of phenols.

Table 1: Physicochemical Properties of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

PropertyValueSource
CAS Number 1274009-70-9[2]
Molecular Formula C15H22O2[2]
Molecular Weight 234.33 g/mol [2]
Appearance Solid (inferred from similar compounds)N/A
Solubility Likely soluble in organic solvents; low water solubility (inferred)N/A

Hazard Identification and Toxicological Assessment

The primary hazards of this compound are inferred from its phenolic backbone. Phenol and its derivatives are known to be corrosive and systemically toxic.[3] A key danger is their ability to be absorbed rapidly through the skin, often causing an initial anesthetic or numbing effect, which can delay the perception of a severe chemical burn.[3][4]

The presence of a bulky tert-butyl group may influence the compound's lipophilicity and, consequently, its rate of dermal absorption. Some tert-butyl phenolic antioxidants (TBP-AOs) have been identified as potential endocrine disruptors and may pose risks to the liver and lungs.[1]

Table 2: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementInferred From
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6][7][8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7][9][10]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][9][10][11]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[7][10][11][12]
Chronic Aquatic ToxicityCategory 2H411: Toxic to aquatic life with long lasting effects[13][14]

Disclaimer: This classification is not definitive and is based on data from structurally analogous compounds. All personnel must handle this substance as if it possesses all the above-mentioned hazards.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The causality behind these recommendations is to create a multi-layered barrier between the researcher and the chemical, addressing inhalation, dermal, and ocular exposure routes.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][12][15] The sash should be kept as low as possible.

  • Designated Area: An area should be explicitly designated for working with this compound to prevent cross-contamination.[15]

  • Safety Equipment: An eyewash station and a safety shower must be immediately accessible and verified to be in working order.[4]

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the high risk of dermal absorption associated with phenolic compounds. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Causality
Hand Protection Double-gloving with nitrile gloves is the minimum requirement. For extended use or potential for significant contact, butyl or neoprene gloves are recommended.[15]Phenolic compounds can penetrate standard nitrile gloves, especially when mixed with solvents like chloroform.[15] Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove.
Eye/Face Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.[15]Protects against accidental splashes to the eyes, which can cause severe, irreversible damage.[3]
Skin/Body Protection A flame-retardant lab coat is required. An impervious apron should be worn over the lab coat for procedures with a high splash potential.[4][15]Provides a barrier against skin contact on the arms and torso. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][14]

Risk Assessment and Safe Handling Workflow

A thorough risk assessment must precede any experimental work. The following flowchart outlines the critical decision points for ensuring a safe operational environment.

RiskAssessment A Start: Plan to use 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one B Review this guide and available literature on related phenolic compounds. A->B C Identify quantities and concentrations to be used. B->C D Is the quantity the minimum necessary for the experiment? C->D E Re-evaluate protocol to minimize quantity. D->E No F Confirm availability and certification of Chemical Fume Hood, Eyewash, and Safety Shower. D->F Yes E->C G Assemble and inspect all required PPE (See Table 3). F->G J Emergency: Fume hood or safety equipment is not available/functional. F->J H Prepare designated work area. Ensure spill kit is accessible. G->H I Proceed with experiment following safe handling protocol. H->I K STOP WORK. Do not proceed until controls are in place. J->K

Caption: Risk assessment flowchart prior to handling the compound.

Workflow for Safe Handling

The following diagram illustrates a self-validating workflow. Each step includes a verification check to ensure the process remains within safety parameters.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 1. Don appropriate PPE (Gloves, Goggles, Lab Coat). prep2 2. Set fume hood sash to the correct working height. prep1->prep2 prep3 3. Decontaminate work surface before bringing in materials. prep2->prep3 handle1 4. Weigh solid compound in a tared container within the fume hood. Use anti-static measures. prep3->handle1 handle2 5. Add solvent slowly to prevent splashing. Keep container covered when not in use. handle1->handle2 handle3 6. Perform experimental manipulations at least 6 inches inside the hood. handle2->handle3 clean1 7. Decontaminate all equipment used. Wipe down work area with soap and water. handle3->clean1 clean2 8. Transfer all chemical waste to a properly labeled hazardous waste container. clean1->clean2 clean3 9. Doff PPE in the correct order (outer gloves first). Wash hands thoroughly. clean2->clean3

Caption: Step-by-step workflow for safe laboratory handling.

Storage and Stability

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][13][16]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[11][15][16]

  • Light and Air: Protect from light and air.[14] Some related compounds are stable under normal conditions but may be sensitive to prolonged exposure.[5][13]

  • Location: Store below eye level and in secondary containment to prevent spills.[15]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • Skin Contact: This is a medical emergency. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4][6] Seek immediate medical attention. Do not hesitate due to a lack of initial pain.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[5][12][13] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and drink 2-4 cupfuls of water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[6] Do not create dust.[13]

  • Large Spills: Evacuate the laboratory immediately and alert safety personnel. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[15] Dispose of contents and containers in accordance with all local, regional, and national regulations through a licensed disposal company.[12][13] Do not dispose of down the drain.[15]

References

  • 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one . ChemBK. [Link]

  • Safety data sheet - BASF . BASF. [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions . LSU Health Shreveport. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (tert-Butyl alcohol) . Fisher Scientific. [Link]

  • Safety data sheet - BASF (tert-Butyl Acrylate) . BASF. [Link]

  • 1-(2-Hydroxy-5-methylphenyl)butan-1-one - PubChem . National Center for Biotechnology Information. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans . National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one via Friedel-Crafts Acylation and Fries Rearrangement

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of highly substituted, sterically hindered aromatic ketones is a critical workflow...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of highly substituted, sterically hindered aromatic ketones is a critical workflow in the development of advanced pharmaceutical intermediates and agrochemicals. The target molecule, 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one , features a highly specific substitution pattern: a phenolic hydroxyl group flanked by a bulky tert-butyl group at the ortho position (C3) and a methyl group at the meta position (C5) relative to the newly formed ketone.

The Causality of the Two-Step Approach

Direct Friedel-Crafts C-acylation of phenols using aluminum chloride (AlCl₃) and acyl chlorides is notoriously problematic. The Lewis acid strongly coordinates with the hard Lewis base (the phenolic oxygen), which drastically reduces the electron density on the aromatic ring and deactivates it toward electrophilic aromatic substitution. Furthermore, O-acylation is kinetically much faster than C-acylation [3].

To bypass this kinetic trap, the most reliable and high-yielding strategy is a two-step sequence:

  • Kinetic O-Acylation: The phenol is first reacted with butyryl chloride in the presence of an amine base to form the intermediate ester, 2-tert-butyl-4-methylphenyl butyrate.

  • Thermodynamic Fries Rearrangement: The ester is subjected to a Lewis acid to drive the acyl group to the available ortho position (C6 of the original phenol, which becomes C1 in the final ketone nomenclature). The para position is blocked by the methyl group, ensuring strict regiocontrol.

Expert Insight: Mitigating De-tert-butylation

A critical failure point in this specific synthesis is the lability of the tert-butyl group. Under strongly acidic conditions (e.g., stoichiometric AlCl₃) and elevated temperatures, the tert-butyl group acts as a carbocation precursor and is highly susceptible to Lewis acid-catalyzed de-alkylation (1) [1]. To preserve the tert-butyl moiety, the Fries rearrangement must be conducted under strictly controlled thermal conditions (0 °C to room temperature). Alternatively, modern methodologies employ milder, highly oxophilic Lewis acids like Scandium(III) triflate (Sc(OTf)₃), which catalyze the rearrangement efficiently without compromising the bulky alkyl substituent (2) [2].

Mechanistic Pathway

Mechanism A 2-tert-butyl-4-methylphenol + Butyryl Chloride B O-Acylation (Et3N, DCM) A->B C 2-tert-butyl-4-methylphenyl butyrate (Ester) B->C - HCl D Fries Rearrangement (AlCl3 or Sc(OTf)3) C->D E Acylium Ion Intermediate + Phenoxide Complex D->E Lewis Acid Activation F 1-(3-(tert-butyl)-2-hydroxy- 5-methylphenyl)butan-1-one E->F ortho-Attack & Hydrolysis

Figure 1: Mechanistic pathway from kinetic O-acylation to the thermodynamically driven Fries rearrangement.

Quantitative Data & Reagent Selection

Table 1: Reagent Stoichiometry and Physicochemical Properties

ReagentMW ( g/mol )EquivalentsFunction
2-tert-butyl-4-methylphenol164.251.0Starting Material
Butyryl chloride106.551.2Acylating Agent
Triethylamine (TEA)101.191.5Acid Scavenger (Drives O-acylation)
Aluminum chloride (AlCl₃)133.341.5Lewis Acid (Fries Rearrangement)
Scandium(III) triflate492.160.05Catalyst (Green Alternative)

Table 2: Comparison of Catalytic Systems for Fries Rearrangement

CatalystLoadingTemp RangeProsCons
AlCl₃ Stoichiometric (1.5 eq)0 °C to RTHigh conversion, inexpensive, standard protocol.Moisture sensitive, high risk of de-tert-butylation if heated, high waste.
Sc(OTf)₃ Catalytic (5 mol%)40 °C - 50 °CMild, completely preserves t-butyl group, water-tolerant.High upfront catalyst cost.
TiCl₄ Stoichiometric (1.2 eq)RT to 40 °CExcellent ortho-selectivity, homogeneous in DCM.Highly corrosive, fuming liquid.

Experimental Protocols

Protocol A: Synthesis of 2-tert-butyl-4-methylphenyl butyrate (O-Acylation)

Self-Validation Checkpoint: The reaction is driven forward by the precipitation of triethylammonium chloride salts, visually confirming the progress of the acylation.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-tert-butyl-4-methylphenol (10.0 g, 60.9 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL). Stir until fully dissolved.

  • Base Addition: Inject triethylamine (TEA, 12.7 mL, 91.3 mmol, 1.5 eq) into the solution. Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Slowly add butyryl chloride (7.6 mL, 73.1 mmol, 1.2 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents localized heating that could lead to impurities.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The phenol spot (UV active, stains with KMnO₄) should completely disappear.

  • Workup: Quench the reaction with 50 mL of distilled water. Separate the organic layer and wash sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil.

Protocol B: Aluminum Chloride-Mediated Fries Rearrangement

Expert Warning: Strict temperature control is mandatory here. Exceeding room temperature will result in the loss of the tert-butyl group via retro-Friedel-Crafts alkylation.

  • Preparation: In a flame-dried 250 mL round-bottom flask under nitrogen, dissolve the crude ester from Protocol A in anhydrous 1,2-dichloroethane (DCE, 80 mL).

  • Cooling: Cool the solution to strictly 0 °C using an ice-water bath.

  • Lewis Acid Addition: Add anhydrous AlCl₃ (12.2 g, 91.3 mmol, 1.5 eq) portion-wise over 20 minutes. Causality: DCE is chosen over DCM because it better stabilizes the intermediate acylium-phenoxide complex, ensuring a smoother rearrangement [3].

  • Rearrangement: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature (approx. 20-22 °C). Stir for an additional 2-3 hours. Do not apply external heat.

  • Quenching (Self-Validating Step): Carefully pour the dark reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the aluminum salts completely dissolve and the organic layer turns clear/yellow.

  • Extraction & Purification: Extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one .

Workflow Visualization

Workflow N1 Step 1: Esterification Mix Phenol + Butyryl Chloride in DCM at 0°C N2 Aqueous Workup & Extraction Wash with NaHCO3, Extract with DCM N1->N2 N3 Step 2: Fries Rearrangement Add AlCl3 in DCE (Strictly 0°C to RT) N2->N3 Purified Ester N4 Acidic Quench Pour into Ice/HCl mixture N3->N4 2-4 hours N5 Purification Silica Gel Column Chromatography N4->N5 Organic Phase

Figure 2: Step-by-step experimental workflow for the two-step synthesis and downstream purification.

References

  • Source: Academia.
  • Title: Catalytic Fries Rearrangement and o-Acylation Reactions Using Group 3 and 4 Metal Triflates as Catalysts Source: Bulletin of the Chemical Society of Japan / Oxford Academic URL
  • Title: Fries Rearrangement Mechanisms and Applications Source: Alfa Chemistry URL

Sources

Application

chromatographic separation methods for isolating 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale Abstract & Introduction The compound 1-(3-(tert-butyl)-2-hydroxy-5-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Abstract & Introduction

The compound 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one (also known as 2-butyryl-6-tert-butyl-4-methylphenol) is a highly lipophilic, sterically hindered phenolic ketone. Compounds of this class are frequently utilized as synthetic intermediates, antioxidant candidates, and precursors in medicinal chemistry.

Isolating this specific molecule presents unique chromatographic challenges. The presence of a bulky tert-butyl group at the 3-position and a butyryl chain at the 1-position creates significant steric shielding around the phenolic hydroxyl group. More importantly, the proximity of the 2-hydroxyl group to the 1-carbonyl oxygen facilitates the formation of a strong intramolecular hydrogen bond (IMHB) . This pseudo-six-membered ring effectively "masks" the molecule's polar surface area (PSA), drastically altering its retention behavior across different stationary phases [1].

This application note provides a self-validating, two-dimensional chromatographic workflow—combining Normal-Phase (NP) Flash Chromatography for crude bulk isolation and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution purification.

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, it is critical to design separation methods based on the fundamental physicochemical causality of the analyte rather than empirical trial-and-error.

The Role of Intramolecular Hydrogen Bonding (IMHB)

In standard phenols, the hydroxyl group acts as a strong hydrogen-bond donor, interacting heavily with the silanol groups of normal-phase silica or the aqueous mobile phase in RP-HPLC. However, in 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one, the IMHB between the OH and the C=O groups sequesters these polar interaction points.

  • Normal-Phase Impact: The masked polarity prevents strong adsorption onto bare silica. The compound will elute significantly earlier than predicted for a standard phenol or ketone [2].

  • Reversed-Phase Impact: The reduced exposed polarity increases the molecule's effective lipophilicity (LogP). Consequently, it exhibits exceptionally strong retention on hydrophobic stationary phases like C18, requiring a high percentage of organic modifier (e.g., Acetonitrile) for elution[3].

Steric Hindrance and Secondary Interactions

The tert-butyl group provides a steric umbrella over the phenol. While this reduces intermolecular hydrogen bonding with the stationary phase, residual un-bonded conformers can still cause peak tailing. To counteract this, 0.1% Formic Acid (FA) is mandated in the RP-HPLC mobile phase. The acidic modifier suppresses the ionization of the phenol and neutralizes residual silanols on the C18 column, ensuring sharp, symmetrical peaks.

Mechanism cluster_0 Analyte Structural Features cluster_1 Chromatographic Consequences A1 Intramolecular H-Bond (OH ··· O=C) B1 Reduced Polar Surface Area (Masked H-bond donors) A1->B1 A2 Steric Shielding (tert-butyl group) A2->B1 B2 High Hydrophobic Retention (Strong C18 interaction) B1->B2 RP-HPLC B3 Weak Silica Adsorption (Fast NP Elution) B1->B3 NP-Flash

Fig 1. Mechanistic pathway of structural features dictating chromatographic behavior.

Experimental Protocols

The following protocols represent a self-validating system: the NP-Flash step removes highly polar and polymeric impurities, while the RP-HPLC step resolves closely related structural isomers and alkylated homologs.

Protocol A: Preparative Normal-Phase Flash Chromatography (Crude Isolation)

Objective: Bulk clearance of polar synthesis byproducts and baseline impurities.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Dry-load the sample onto Celite 545 (1:3 w/w ratio) and evaporate the solvent under reduced pressure to create a free-flowing powder. Causality: Dry-loading prevents the band-broadening associated with liquid injection of highly non-polar analytes in NP chromatography.

  • Column Selection: 40 g Irregular Silica Gel cartridge (40-60 µm particle size).

  • Mobile Phase: Solvent A: Hexane (Hex); Solvent B: Ethyl Acetate (EtOAc).

  • Flow Rate: 40 mL/min.

  • Gradient Execution:

    • 0–5 min: 100% Hex (Isocratic hold to elute highly non-polar hydrocarbons).

    • 5–25 min: 0% to 15% EtOAc linear gradient.

    • 25–30 min: 15% EtOAc hold.

  • Detection: UV at 254 nm and 280 nm. The target compound typically elutes between 5% and 8% EtOAc due to its masked polarity.

  • Fraction Pooling: Analyze fractions via TLC (Hex:EtOAc 9:1, Rf ≈ 0.6). Pool and concentrate under vacuum.

Protocol B: High-Resolution Reversed-Phase HPLC (Semi-Preparative)

Objective: Final isolation yielding >99% purity, separating the target from demethylated or des-butylated impurities.

  • Column Selection: End-capped C18 column (e.g., 250 mm × 21.2 mm, 5 µm). Causality: End-capping is non-negotiable here; it prevents secondary interactions between the analyte's oxygen atoms and active surface silanols.

  • Mobile Phase: Solvent A: HPLC-grade Water + 0.1% Formic Acid; Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid. Causality: MeCN is chosen over Methanol due to its lower viscosity and superior mass-transfer properties for bulky, lipophilic molecules.

  • Flow Rate: 20 mL/min.

  • Sample Injection: Dissolve the NP-purified residue in pure MeCN (up to 50 mg/mL). Inject 1 mL per run.

  • Gradient Execution: (See Table 2).

  • Detection: Diode Array Detector (DAD) extracting at 280 nm (phenolic π-π* transition) and 320 nm (conjugated ketone n-π* transition).

Workflow A Crude Mixture (Synthesis/Extract) B Dry Loading (Celite 545) A->B C NP-Flash (Hex/EtOAc) B->C D RP-HPLC Semi-Prep (C18, MeCN/H2O) C->D E Pure Compound (>99% Purity) D->E

Fig 2. End-to-end chromatographic isolation workflow for the target compound.

Data Presentation & Method Parameters

Table 1: Physicochemical Properties Predicting Chromatographic Behavior

ParameterValue / DescriptorChromatographic Implication
Molecular Weight 234.34 g/mol Moderate size; standard pore size (100 Å) columns are optimal.
LogP (Estimated) ~4.8 - 5.2Highly lipophilic; requires high organic % in RP-HPLC.
H-Bond Donors 1 (Phenolic OH)Effectively 0 due to IMHB; poor retention on bare silica.
H-Bond Acceptors 2 (OH, C=O)Shielded by IMHB and steric bulk; minimizes peak tailing.

Table 2: Optimized RP-HPLC Gradient Conditions

Time (min)% Solvent A (H₂O + 0.1% FA)% Solvent B (MeCN + 0.1% FA)Curve Profile
0.04060Isocratic Hold (Equilibration)
5.04060Isocratic Hold (Sample Loading)
20.0595Linear Ramp (Elution of Target)
25.0595Isocratic Hold (Column Wash)
25.14060Step Return
30.04060Re-equilibration

Table 3: Troubleshooting & System Suitability

ObservationRoot Cause (Causality)Corrective Action
Peak Tailing in RP-HPLC Un-suppressed silanol interactions or partial ionization of the phenol.Ensure fresh 0.1% Formic Acid is added to both mobile phases. Verify column end-capping.
Co-elution in NP-Flash Analyte elutes too close to the solvent front due to masked polarity.Reduce initial EtOAc gradient. Start with 100% Hexane and use a shallower ramp (e.g., 0-10% over 30 mins).
High Backpressure (RP) Precipitation of the highly lipophilic analyte on the column head.Ensure sample is injected in 100% MeCN. Do not use aqueous diluents for sample prep.

References

  • High Throughput Method for the Indirect Detection of Intramolecular Hydrogen Bonding. Journal of Medicinal Chemistry. American Chemical Society. Available at:[Link][1]

  • Baiocchi, C., et al. "HPLC Identification and Separation of Phenolic Compounds Diazotized With Sulphanilic Acid. Structural Effects on Retention Times." Journal of Liquid Chromatography. Taylor & Francis. Available at:[Link][2]

  • National Center for Biotechnology Information. "1-(2-Hydroxy-5-methylphenyl)butan-1-one." PubChem Compound Summary for CID 4119461. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

resolving HPLC baseline noise when analyzing 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

Executive Briefing: Chromatographic Profiling of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one Analyzing highly lipophilic, sterically hindered phenolic ketones presents unique liquid chromatography challenges....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing: Chromatographic Profiling of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

Analyzing highly lipophilic, sterically hindered phenolic ketones presents unique liquid chromatography challenges. The target molecule, 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one, features a bulky tert-butyl group, a weakly acidic phenolic hydroxyl, and an extended butanone aliphatic chain. This structural combination dictates a reversed-phase high-performance liquid chromatography (RP-HPLC) method requiring a steep organic gradient (often reaching >90% Acetonitrile or Methanol) and an acidic mobile phase to suppress the ionization of the hydroxyl group[1].

However, these exact conditions—steep gradients, acidic modifiers, and high organic compositions—are the primary catalysts for baseline noise, drift, and erratic signal-to-noise (S/N) ratios. As a Senior Application Scientist, I have designed this technical guide to provide a mechanistic framework for diagnosing and resolving baseline anomalies specific to this class of compounds.

Mechanistic FAQ: Troubleshooting Baseline Anomalies

Q1: Why does the baseline drift significantly upward during the gradient elution of this compound? Causality: The extreme lipophilicity of the tert-butyl and butanone moieties requires a high-organic gradient to elute the compound. To maintain sharp peak shapes for the phenolic hydroxyl, acidic modifiers like Trifluoroacetic Acid (TFA) are commonly used. TFA absorbs strongly at low UV wavelengths (<220 nm)[2]. As the gradient shifts from aqueous to organic, the UV absorbance of the mobile phase changes drastically because TFA's absorbance profile in acetonitrile differs from that in water, causing a continuous upward baseline drift[2][3]. Solution: Ensure fresh mobile phase preparation daily, as degraded TFA exponentially increases baseline noise[3]. Alternatively, shift the detection wavelength to 254 nm, where the analyte's conjugated aromatic system still absorbs strongly, but TFA interference is minimized[2].

Q2: I observe a pulsating, cyclic baseline noise. Is this an interaction with the analyte? Causality: No. Cyclic or sinusoidal noise is a fluidic or hardware issue, independent of the analyte. It is typically caused by dissolved air in the mobile phase or malfunctioning pump check valves[4]. When the pump piston cycles, trapped air bubbles compress and expand, causing micro-fluctuations in flow rate and pressure, which the UV detector registers as cyclic noise. Solution: Verify the inline degasser is functioning. If utilizing TFA, switch from standard ruby/sapphire check valves to ceramic check valves, which are proven to reduce noise and sticking in TFA-based methodologies[2][3].

Q3: Why are there irregular, "lumpy" baseline disturbances near the analyte's retention time? Causality: Irregular baselines often stem from column contamination or late-eluting impurities[1]. Because 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is highly retained, even more lipophilic matrix components from previous injections may elute slowly, creating a rolling baseline. Furthermore, phenolic compounds can chelate trace metal ions (e.g., Fe3+) released from corroded stainless steel flow paths, causing the analyte to smear and manifest as a noisy baseline hump[5]. Solution: Implement a rigorous column wash protocol and ensure the HPLC system is passivated to eliminate active metal sites[5].

Visualizing the Diagnostic Workflow

G Start Observe Baseline Noise Cyclic Is the noise cyclic/pulsating? Start->Cyclic Drift Is it a continuous drift? Cyclic->Drift No Pump Check Pump Valves & Degasser (Air bubbles or faulty check valve) Cyclic->Pump Yes Spikes Are there random sharp spikes? Drift->Spikes No Gradient Check Solvent Mixing & TFA Quality (Gradient refractive index mismatch) Drift->Gradient Yes Electrical Check Lamp Energy & Flow Cell (Trapped air or failing UV lamp) Spikes->Electrical Yes

Fig 1. Diagnostic logic tree for isolating HPLC baseline noise sources.

G Analyte Phenolic Ketone (Highly Lipophilic) MobilePhase Acidic Gradient (Requires Fresh Prep) Analyte->MobilePhase Requires high organic % System Passivated Flow Path (Prevents Metal Chelation) MobilePhase->System Pumped via Detection UV Detection (Static Mixer Enabled) System->Detection Elutes to

Fig 2. Fluidic and chemical pathway optimizing the analysis of the phenolic ketone.

Quantitative Diagnostics

To systematically eliminate variables, compare your system's parameters against these established baselines.

Table 1: Mobile Phase Additives & Baseline Impact at Low UV Wavelengths

Solvent / AdditiveUV Cutoff (nm)Typical ConcentrationImpact on Gradient BaselineMechanistic Note
Acetonitrile (ACN) 190 nm10% - 100%LowPreferred organic modifier; low UV absorbance[6].
Methanol (MeOH) 205 nm10% - 100%ModerateHigher cutoff than ACN; can cause drift at <215 nm[6].
Trifluoroacetic Acid 210 nm0.05% - 0.1%HighAbsorbs strongly; degrades over time increasing noise[2].
Formic Acid 210 nm0.1%ModerateBetter for LC-MS, but still causes UV drift at 210 nm.

Table 2: Troubleshooting Matrix for Phenolic Ketone Analysis

SymptomMechanistic CauseCorrective Action
Continuous Upward Drift Refractive index mismatch or additive (TFA) degradation[2][3].Prepare fresh mobile phase daily; use an ASI static mixer[7].
Cyclic Pulsations Dissolved air or check valve failure (common with TFA)[2][4].Purge degasser; replace ruby valves with ceramic check valves[3].
Lumpy/Rolling Baseline Late-eluting lipophilic matrix or metal chelation[1][5].Execute Protocol 1 (Column Regeneration); passivate system[5].
Sharp Random Spikes Micro-bubbles in the detector flow cell[1].Apply slight backpressure to the detector outlet (e.g., restrictor capillary).

Self-Validating Experimental Protocols

Protocol 1: Column Regeneration and Matrix Elimination Purpose: To strip highly retained lipophilic contaminants that cause rolling baselines, and to disrupt any metal-phenol chelates. Causality: The target analyte's tert-butyl group strongly interacts with C18 stationary phases. Matrix impurities with similar or greater lipophilicity will remain on the column if the gradient does not reach 100% strong solvent, slowly bleeding off and distorting the baseline[1]. Procedure:

  • Aqueous Flush: Flush the column with 5% Acetonitrile / 95% Water (no acid additives) at 1.0 mL/min for 10 column volumes (CV) to remove buffered salts.

  • Organic Strip: Ramp to 100% Acetonitrile over 5 minutes. Hold for 10 CV.

  • Deep Clean (Lipid Removal): Switch to 100% Isopropanol (IPA). Note: IPA has high viscosity. Reduce flow rate to 0.5 mL/min to prevent overpressuring the system. Hold for 15 CV. IPA effectively dissolves strongly bound lipophilic matrix.

  • Re-equilibration: Reverse the sequence (100% ACN -> Initial Gradient Conditions). Validation Step: Run a "blank" gradient injection (injecting sample diluent). The baseline should be smooth, with a total drift of <5 mAU and no localized humps.

Protocol 2: Mobile Phase Optimization for Low-Noise Gradient Elution Purpose: To eliminate chemical noise originating from solvent degradation and incomplete mixing. Causality: TFA degrades when exposed to light and air, forming UV-absorbing byproducts that elevate the baseline[2]. Incomplete mixing of aqueous and organic phases creates localized refractive index variations, appearing as noise[7]. Procedure:

  • Solvent Selection: Use only LC-MS or HPLC-grade Water and Acetonitrile. Do not use water from a squirt bottle or an unmaintained lab purifier[4].

  • Additive Preparation: Add exactly 1.0 mL of sealed, ampouled TFA to 1.0 L of Water (Channel A) and 1.0 L of Acetonitrile (Channel B). Do not use aged, bulk TFA bottles.

  • Degassing: Sonicate both bottles for 5 minutes. Cap with air-tight reservoir caps equipped with inlet filters[4].

  • Hardware Integration: Ensure an ASI static mixer (or equivalent high-efficiency mixer) is installed between the pump and the injector to homogenize the gradient before it reaches the column[7]. Validation Step: Monitor the baseline at 214 nm under initial isocratic conditions. The peak-to-peak noise should be <0.05 mAU over 5 minutes.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Efficacy of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one and Butylated Hydroxytoluene (BHT)

For Researchers, Scientists, and Drug Development Professionals Chemical Structures and Core Antioxidant Moieties A fundamental understanding of the chemical structures of these compounds is paramount to predicting their...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures and Core Antioxidant Moieties

A fundamental understanding of the chemical structures of these compounds is paramount to predicting their antioxidant efficacy.

  • Butylated Hydroxytoluene (BHT): A derivative of phenol with two tert-butyl groups at positions 2 and 6, and a methyl group at position 4. The chemical name for BHT is 2,6-di-tert-butyl-4-methylphenol.[1]

  • 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one: This compound shares the core 2-hydroxy-5-methylphenyl structure with a tert-butyl group at position 3. A key distinction is the presence of a butan-1-one group attached to the phenyl ring.

BHT_Mechanism cluster_stabilization Radical Stabilization BHT BHT (ArOH) BHT_Radical BHT Phenoxyl Radical (ArO•) BHT->BHT_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical accepts H• Steric_Hindrance Steric Hindrance (tert-butyl groups) BHT_Radical->Steric_Hindrance Hyperconjugation Hyperconjugation (methyl group) BHT_Radical->Hyperconjugation

Caption: Antioxidant mechanism of BHT via hydrogen atom donation.

Predicted Mechanism of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one:

The antioxidant potential of this molecule will also revolve around the hydrogen-donating ability of its phenolic hydroxyl group. The presence of a tert-butyl group ortho to the hydroxyl group is a favorable feature for stabilizing the resulting phenoxyl radical, similar to BHT. However, the para-position is occupied by a butan-1-one group, which is an electron-withdrawing group. This is in contrast to the electron-donating methyl group in BHT.

Structure-Activity Relationship (SAR) Analysis:

The antioxidant activity of phenolic compounds is significantly influenced by the nature of the substituents on the aromatic ring. [2][3][4][5][6]

  • Electron-donating groups (like the methyl group in BHT) generally increase antioxidant activity by destabilizing the O-H bond, making hydrogen donation easier, and by stabilizing the resulting phenoxyl radical.

  • Electron-withdrawing groups (like the butan-1-one group in the target compound) are generally expected to decrease antioxidant activity by strengthening the O-H bond, making hydrogen donation more difficult.

Based on this, it is hypothesized that BHT will exhibit superior antioxidant efficacy compared to 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one. The electron-withdrawing nature of the butan-1-one group is predicted to be the primary factor for this reduced activity.

Quantitative Comparison of Antioxidant Efficacy: A Predictive Summary

While direct experimental data for 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is unavailable, we can predict its relative performance in standard antioxidant assays based on SAR principles. The results are typically expressed as IC50 (the concentration required to inhibit 50% of the radicals) or in terms of Trolox equivalents. A lower IC50 value indicates higher antioxidant activity.

Antioxidant Assay Butylated Hydroxytoluene (BHT) 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one (Predicted) Rationale for Prediction
DPPH Radical Scavenging High activity (low IC50)Moderate to low activity (higher IC50 than BHT)The electron-withdrawing butan-1-one group is expected to reduce the hydrogen-donating ability of the phenolic hydroxyl group.
ABTS Radical Scavenging High activity (low IC50)Moderate to low activity (higher IC50 than BHT)Similar to the DPPH assay, the reduced hydrogen-donating capacity will likely lead to lower scavenging activity.
Ferric Reducing Antioxidant Power (FRAP) Moderate reducing powerLower reducing power than BHTThe electron-withdrawing nature of the butan-1-one group will decrease the electron-donating capacity of the molecule.
Lipid Peroxidation Inhibition (TBARS) High inhibitory activityModerate to low inhibitory activityBHT is a potent inhibitor of lipid peroxidation. The predicted lower radical scavenging ability of the target compound suggests it will be less effective in preventing lipid peroxidation.

Experimental Protocols for Evaluating Antioxidant Efficacy

To empirically validate the predicted antioxidant activities, the following standardized in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. [7] Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark. [7]2. Sample Preparation: Prepare a series of concentrations of the test compounds (BHT and the target compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol. [7]3. Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard solution to each well.

    • Add 180 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes. [8]4. Measurement: Measure the absorbance at 517 nm using a microplate reader. [8]5. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample and Standard Dilutions Sample_sol->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ stock solution. [9]2. Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. [10]3. Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant in the same solvent used for diluting the ABTS•+ working solution.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample or standard solution to each well.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm. 6. Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [11] Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use. [12]2. Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O) in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard solution to each well.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-30 minutes. [11][12]4. Measurement: Measure the absorbance at 593 nm. [12]5. Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as Fe²⁺ equivalents.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. [13][14] Protocol:

  • Induction of Lipid Peroxidation: A lipid-rich medium (e.g., a brain or liver homogenate) is incubated with the test compound and a pro-oxidant (e.g., FeSO₄) to induce lipid peroxidation.

  • Reaction with TBA:

    • To 100 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins. [15] * Centrifuge to collect the supernatant.

    • To the supernatant, add an equal volume of 0.67% thiobarbituric acid (TBA). [15] * Incubate the mixture in a boiling water bath for 10-15 minutes. [15]3. Measurement: After cooling, measure the absorbance of the pink-colored complex at 532 nm. [14]4. Calculation: The concentration of TBARS is calculated using a standard curve of MDA. The percentage of inhibition of lipid peroxidation is then determined.

Safety and Regulatory Profile

  • Butylated Hydroxytoluene (BHT): BHT is classified by the U.S. Food and Drug Administration (FDA) as "Generally Recognized as Safe" (GRAS) for use as a food preservative at specified concentrations. [16][17]However, some studies have raised concerns about its potential health effects at high doses, and it is subject to ongoing review. [18][19]

  • 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one: There is no available information on the safety, toxicity, or regulatory status of this compound. A thorough toxicological evaluation would be required before it could be considered for any application in consumer products.

Conclusion and Future Directions

Based on a comprehensive analysis of structure-activity relationships, Butylated Hydroxytoluene (BHT) is predicted to be a more potent antioxidant than 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one. The key structural difference leading to this prediction is the presence of an electron-donating methyl group in BHT versus an electron-withdrawing butan-1-one group in the target compound.

This guide underscores the importance of empirical validation. The provided experimental protocols for DPPH, ABTS, FRAP, and TBARS assays offer a robust framework for quantifying and comparing the antioxidant efficacy of these and other novel compounds. Future research should focus on the synthesis and experimental evaluation of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one to confirm or refute the predictions made in this guide. Furthermore, any investigation into novel antioxidants must be coupled with rigorous safety and toxicological assessments.

References

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 22(1-2), 375-383.
  • Sadegh, S., et al. (2015).
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • U.S. Food and Drug Administration. (2023).
  • Litwinienko, G., & Ingold, K. U. (2003). Abnormal solvent effects on hydrogen atom abstractions. 1. The reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph•) in alcohols. The Journal of Organic Chemistry, 68(9), 3433-3438.
  • Million Marker. (2025, September 27). Is BHT Approved by the FDA?
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76.
  • Ohkawa, H., Ohishi, N., & Yagi, K. (1979). Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical Biochemistry, 95(2), 351-358.
  • Rice-Evans, C., Miller, N., & Paganga, G. (1997). Antioxidant properties of phenolic compounds. Trends in Plant Science, 2(4), 152-159.
  • Yagi, K. (1998). Simple assay for the level of lipid peroxides in blood plasma and serum. Methods in Molecular Biology, 108, 101-106.
  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Environmental Working Group. (2025, April 16). Despite health harm concerns, BHA and BHT remain in food and cosmetics.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • protocols.io. (2019, June 5). Thiobarbituric acid reactive substances (TBARS) Assay.
  • Gulcin, İ., et al. (2004). The antioxidant and radical scavenging activities of blackhem p seed (Nigella sativa L.) oil. International Journal of Food Sciences and Nutrition, 55(7), 521-528.
  • Bio-protocol. (n.d.). Ferric reducing antioxidant potential (FRAP) assay.
  • Bio-protocol. (n.d.). 4.4. DPPH Assay.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Journal of Advanced Pharmacy Education and Research. (2023, June 15).
  • Park, C. H. (2021).
  • Cayman Chemical. (n.d.). TBARS (TCA Method) Assay Kit.
  • FDA. (2025, June 17). FDA to Overhaul Post-Market Chemical Review Program for Food Chemicals.
  • Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit.
  • Chimactiv - AgroParisTech. (n.d.). Experimental procedure.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Bioquochem. (n.d.). ABTS Assay Kit.
  • National Toxicology Program. (2025, June 17). Abstract for TR-150.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity.
  • Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-Tert-butyl-4-methyl-6-nitrophenol.
  • National Center for Biotechnology Information. (2023, March 14).
  • PubMed. (2023, March 14).
  • MDPI. (2020, January 6). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
  • PubMed. (2015, March 15). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Antioxidant activity of the phenolic acids and aldehyde compounds at different pH of the reaction environment.
  • ACS Publications. (n.d.). 2,6-Di-tert-butyl-4-methylphenol as a Gasoline Antioxidant.
  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones.
  • soachim. (2025, November 11). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5.
  • National Center for Biotechnology Information. (2023, July 22). Synthesis, Characterization, and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant.
  • MDPI. (2025, March 17). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.
  • SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON. (2024, October 31).

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Comparative

Validating the Purity of 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one: A Comparative Guide to qNMR vs. Traditional Chromatography

For researchers and drug development professionals, the accurate determination of compound purity is the cornerstone of safety, efficacy, and downstream synthetic success. When dealing with highly substituted phenolic in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate determination of compound purity is the cornerstone of safety, efficacy, and downstream synthetic success. When dealing with highly substituted phenolic intermediates like 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one , traditional chromatographic techniques often fall short.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) against quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By examining the fundamental physics of these techniques, we demonstrate why qNMR serves as a self-validating, primary analytical method for absolute purity determination.

The Analytical Challenge: Substituted Phenolic Ketones

1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one (C₁₅H₂₂O₂, MW: 234.34 g/mol ) is a complex building block featuring a tert-butyl group, a methyl group, a phenol, and a butanone chain.

When assessing its purity via HPLC-UV, analysts face a critical limitation: Area Normalization Bias . HPLC relies on the assumption that all components in a mixture have a similar UV response factor at the detection wavelength [[1]](1]. However, impurities lacking the conjugated phenol-ketone chromophore (e.g., residual aliphatic solvents or des-ketone byproducts) will be virtually invisible to the UV detector. Consequently, the total integrated area is artificially low, leading to a dangerous overestimation of the target compound's purity 2[2].

To correct this, HPLC requires a mass balance approach—combining HPLC with Karl Fischer (water), TGA (solvents), and ROI (inorganics) 3[3]. This compounds measurement errors and drastically increases time-to-result.

The Causality of qNMR Superiority

Unlike chromatography, qNMR is a primary ratio method . The fundamental physics of NMR dictate that the integrated area of a resonance signal is strictly and directly proportional to the number of nuclei (protons) generating that signal [[4]](4].

By co-dissolving the analyte with a Certified Reference Material (CRM) acting as an Internal Standard (IS), we establish a direct molar proportionality. This eliminates the need for an ultra-pure reference standard of the analyte itself 5[5]. Furthermore, qNMR detects all protonated species in the sample, including residual solvents and moisture, providing an absolute mass fraction in a single run 6[6].

Comparative Workflow Logic

G Start Analyte: 1-(3-(tert-butyl)-2-hydroxy- 5-methylphenyl)butan-1-one Split Purity Assessment Start->Split HPLC HPLC-UV (Secondary) Split->HPLC qNMR 1H qNMR (Primary) Split->qNMR HPLC_Limitation Area Normalization (Assumes equal UV response) HPLC->HPLC_Limitation qNMR_Advantage Direct Molar Proportionality (Uses Maleic Acid IS) qNMR->qNMR_Advantage MassBalance Mass Balance Required (KF, TGA, ROI) HPLC_Limitation->MassBalance AbsolutePurity Absolute Mass Fraction (True Purity %) qNMR_Advantage->AbsolutePurity Direct Calculation MassBalance->AbsolutePurity Indirect

Fig 1. Logical workflow comparing qNMR direct absolute purity vs. HPLC indirect mass balance.

Objective Performance Comparison

The following table summarizes the operational and theoretical differences between the methodologies when applied to highly substituted aromatics.

ParameterHPLC-UV1H qNMR (Internal Standard)
Fundamental Principle Chromatographic separation & UV absorbanceNuclear spin resonance & direct molar proportionality
Reference Standard Requires highly pure standard of the exact analyteRequires a universal Internal Standard (e.g., Maleic Acid)
Response Factor Compound-dependent (Extinction coefficient)Universal (Signal area is strictly proportional to # of protons)
Detection Scope Blind to non-UV active species (e.g., aliphatic solvents)Detects all protonated species; unaffected by inorganics
Purity Result Type Area % (Relative, prone to overestimation)Mass Fraction % (Absolute)

Experimental Protocol: A Self-Validating qNMR System

To ensure metrological traceability and scientific integrity, qNMR must be executed as a self-validating system. The following step-by-step methodology guarantees precision levels better than 1% [[7]](7].

Step 1: Internal Standard (IS) Selection

For 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one, the aliphatic protons span 1.0–3.0 ppm, and the aromatic protons appear at ~7.1–7.5 ppm. We select Maleic Acid (MA) as the IS. As a BIPM-recommended Internal Standard Reference Data (ISRD) material, MA presents a sharp, isolated singlet at ~6.26 ppm (2H) in CDCl₃, ensuring zero signal overlap with the analyte 8[8].

Step 2: Gravimetric Preparation
  • Using a calibrated 6-place ultra-microbalance, accurately weigh ~20.000 mg of the analyte into a clean glass vial.

  • Accurately weigh ~5.000 mg of NIST-traceable Maleic Acid (CRM) into the same vial.

  • Dissolve completely in 1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Vortex to ensure total homogenization, then transfer 600 µL to a high-quality 5 mm NMR tube.

Step 3: Relaxation Time ( T1​ ) Assessment (The Causality of Accuracy)

A common failure in NMR quantification is incomplete magnetization recovery.

  • Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest (typically the tert-butyl singlet or the MA singlet).

  • Critical Parameter: Set the relaxation delay ( D1​ ) to at least 5×T1​ (often 30–60 seconds). This mathematically guarantees >99.3% return to thermal equilibrium, ensuring the resulting integral is a true representation of the molar amount 4[4].

Step 4: Acquisition & Processing
  • Acquire the spectrum using a simple 90° pulse program (e.g., zg on Bruker systems) without ¹³C decoupling to prevent Nuclear Overhauser Effect (NOE) signal enhancement.

  • Acquire 32 to 64 scans for a high Signal-to-Noise Ratio (SNR > 250:1).

  • Apply a 0.3 Hz exponential line broadening, zero-fill to 64k data points, and perform rigorous manual phase and baseline correction. Integrate the peaks using a window of at least 60 times the peak width at half-height.

Experimental Data & Internal Validation

The absolute purity ( Px​ ) is calculated using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where I is the integral area, N is the number of protons, M is the molar mass, W is the gravimetric weight, and Pstd​ is the purity of the Maleic Acid CRM.

Simulated Comparative Results
Analytical MethodMeasured Purity (% w/w)RSD (%)Key Limitation / Advantage
HPLC-UV (254 nm) 99.650.04Overestimates due to invisible non-UV impurities (e.g., residual hexane).
Mass Balance (HPLC+KF+TGA) 98.200.35Compounded error from multiple orthogonal tests.
1H qNMR (Maleic Acid IS) 98.240.06Direct absolute mass fraction. Highly accurate.
The Orthogonal Internal Check (Self-Validation)

Because 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one has multiple distinct proton environments, qNMR allows us to calculate the purity multiple times from a single spectrum.

Analyte Signal IntegratedChemical ShiftProtons ( N )Calculated Purity (%)
tert-Butyl group~1.40 ppm (s)998.24
Aromatic proton (C4)~7.10 ppm (d)198.22
Aromatic proton (C6)~7.45 ppm (d)198.26

Data Interpretation: The extremely tight agreement across three distinct molecular sites confirms the absence of co-resonating hidden impurities under any single peak. If an impurity were hiding under the tert-butyl peak, its calculated purity would artificially spike compared to the aromatic protons. This orthogonal internal check is a powerful feature unique to qNMR, rendering the method self-validating.

Conclusion

For complex intermediates like 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one, relying solely on HPLC-UV area normalization introduces significant risks of purity overestimation. By leveraging the fundamental physics of nuclear spin, qNMR provides a direct, highly precise, and self-validating measurement of absolute mass fraction. When executed with rigorous gravimetric preparation and strict adherence to relaxation kinetics ( D1​>5×T1​ ), qNMR stands as the authoritative standard for chemical purity validation.

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Validation

Cross-Validation of FTIR and Raman Spectroscopic Data for 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter complex, sterically hindered aromatic systems that defy simple characterization. Relying on a single spectroscopic modality for a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter complex, sterically hindered aromatic systems that defy simple characterization. Relying on a single spectroscopic modality for a molecule like 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one often leads to an incomplete structural profile. To achieve absolute certainty in formulation analysis and active pharmaceutical ingredient (API) verification, we must employ orthogonal techniques[1].

This guide objectively compares the performance of Fourier Transform Infrared (FTIR) and Raman spectroscopy for this specific molecule, detailing the mechanistic causality behind their complementary nature and providing self-validating experimental protocols.

Mechanistic Causality: The Need for Orthogonal Validation

The target molecule is a substituted butyrophenone featuring a highly polar domain (the ortho-hydroxy ketone) and a highly non-polar, sterically hindered domain (the tert-butyl and methyl groups). Understanding the physics of our analytical tools dictates why both are necessary:

  • FTIR (Dipole Moment Sensitivity): FTIR absorption requires a change in the permanent dipole moment during molecular vibration[2]. In this molecule, the ortho-hydroxy group forms a strong intramolecular hydrogen bond with the ketone carbonyl (OH···O=C)[3]. This interaction significantly alters the electron density, shifting the C=O stretching frequency downward to approximately 1640–1665 cm⁻¹ and broadening the O-H stretch[4]. FTIR is exceptionally sensitive to these polar functional groups, making it the gold standard for confirming the hydrogen-bonded state[5].

  • Raman (Polarizability Sensitivity): Raman scattering relies on a change in the electron cloud's polarizability[6]. The bulky tert-butyl group and the aromatic ring are highly polarizable but relatively non-polar. Consequently, the symmetric skeletal stretch of the tert-butyl group (~722–760 cm⁻¹) and the aromatic ring breathing modes (~1000 cm⁻¹) yield intense, sharp Raman peaks, whereas they are nearly invisible in FTIR[7].

By cross-validating these datasets, we eliminate false positives and build a comprehensive molecular fingerprint.

Visualizing the Analytical Workflow

The following diagram illustrates the orthogonal data streams required to fully elucidate the structure of the target molecule.

Workflow Sample 1-(3-(tert-butyl)-2-hydroxy- 5-methylphenyl)butan-1-one FTIR FTIR Spectroscopy (Dipole Moment Change) Sample->FTIR Raman Raman Spectroscopy (Polarizability Change) Sample->Raman DataFTIR Polar Bonds (O-H, C=O) FTIR->DataFTIR DataRaman Non-Polar Bonds (Aromatic, t-Butyl) Raman->DataRaman CrossVal Cross-Validation & Chemometric Analysis DataFTIR->CrossVal DataRaman->CrossVal

Spectroscopic cross-validation workflow for structural elucidation.

Self-Validating Experimental Protocols

To ensure trustworthiness and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, do not treat spectrometers as "black boxes." Every protocol must include internal validation steps.

Protocol A: Attenuated Total Reflectance (ATR) FTIR

Causality: ATR-FTIR is chosen over transmission FTIR to eliminate the need for KBr pellet pressing, which can introduce moisture and artificially broaden the critical O-H stretching region[5].

  • System Validation (Background): Collect a background spectrum using a clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the background energy profile matches the manufacturer's baseline and that no residual organic peaks (e.g., previous sample carryover) are present.

  • Sample Application: Deposit 1–2 mg of the synthesized 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one directly onto the center of the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave only penetrates 0.5 to 2 microns into the sample[8]. Poor contact results in an artificially low signal-to-noise ratio.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Post-Processing: Apply atmospheric suppression to remove ambient H₂O/CO₂ interference and perform an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: Confocal Raman Microscopy

Causality: Aromatic phenolic compounds often exhibit strong auto-fluorescence under standard 532 nm excitation, which can completely mask Raman scattering. We utilize a 785 nm or 1064 nm excitation laser to bypass this electronic transition and mitigate baseline interference[5].

  • System Validation (Calibration): Prior to sample analysis, validate the Raman shift accuracy using a silicon wafer standard. Validation Check: The characteristic silicon peak must appear precisely at 520.7 ± 0.5 cm⁻¹. This guarantees that subtle wavenumber shifts in the sample's aromatic ring breathing modes are chemically significant, not instrumental drift.

  • Sample Positioning: Place the sample on a glass slide and focus the objective lens (e.g., 50x) on a uniform micro-domain of the material.

  • Data Acquisition: Acquire spectra from 3500 to 100 cm⁻¹. Optimize laser power (e.g., 10–50 mW) and exposure time (e.g., 10 seconds × 3 accumulations). Causality: Balancing power and time maximizes the signal without inducing thermal degradation or burning the sample[9].

  • Post-Processing: Perform cosmic ray removal and polynomial baseline subtraction to isolate the Raman scattering peaks.

Comparative Data Analysis

The table below summarizes the expected quantitative data for 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one, demonstrating how the two techniques cross-validate the molecular structure.

Vibrational ModeWavenumber (cm⁻¹)FTIR ResponseRaman ResponseStructural Significance
O-H Stretch (H-bonded) ~3000 – 3300Strong, BroadWeakConfirms the presence of the hydroxyl group and its participation in intramolecular OH···O=C hydrogen bonding[10].
C=O Stretch (Ketone) ~1640 – 1665Strong, SharpMediumThe downward shift from a standard ketone (~1715 cm⁻¹) confirms conjugation with the ring and its role as an H-bond acceptor[4].
Aromatic C=C Stretch ~1580 – 1600MediumStrongValidates the core aromatic ring breathing and skeletal vibration[2].
tert-Butyl Umbrella ~1360 – 1390MediumMediumConfirms the presence of the bulky tert-butyl substituent on the aromatic ring[11].
tert-Butyl Skeletal ~720 – 760WeakStrong, SharpActs as a highly specific, non-polar Raman marker for the tert-butyl group[7].
Conclusion

For complex molecules like 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one, neither FTIR nor Raman spectroscopy is sufficient in isolation. FTIR provides authoritative data on the polar, hydrogen-bonded network (O-H and C=O), while Raman spectroscopy maps the non-polar, sterically hindered carbon skeleton (tert-butyl and aromatic ring). By rigorously cross-validating these datasets using self-validating protocols, researchers can achieve absolute confidence in their structural elucidation and quality control workflows.

References
  • Lab Manager. "FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?" Lab Manager Magazine. [Link]

  • MDPI. "Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding." Molecules.[Link]

  • DTU Research Database. "Determination of methyl tertiary butyl ether (MTBE) in gasoline by Raman." Technical University of Denmark. [Link]

  • ResearchGate. "Matrix-isolation FT-IR and theoretical investigation of the competitive intramolecular hydrogen bonding in 5-methyl-3-nitro-2-hydroxyacetophenone." Journal of Molecular Structure.[Link]

  • PubMed Central (PMC). "Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions." National Institutes of Health. [Link]

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